Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative reacts with the pyrido[2,3-d]pyrimidine core. Common reagents for this step include methoxyphenyl halides and appropriate bases to promote the substitution.
Addition of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidinyl derivative reacts with the intermediate compound. This step often requires the use of polar aprotic solvents and elevated temperatures to achieve high yields.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester. This reaction is typically carried out under acidic conditions with the use of a suitable esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. This reaction is facilitated by the presence of leaving groups such as halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids, alcohols.
Scientific Research Applications
Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, enabling the creation of diverse chemical libraries for screening purposes.
Materials Science: The compound’s unique structure and properties make it suitable for the development of novel materials, such as organic semiconductors or catalysts.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, including cell signaling pathways and gene expression.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar fused ring system and are studied for their pharmacological properties.
Fentanyl Analogues: These compounds have structural similarities and are known for their potent biological activity.
Piperazine Derivatives: These compounds contain the piperazine ring and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(2-methoxyphenyl)-7-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-15-8-7-11-27(13-15)20(30)14-28-23(31)21-17(24(32)35-4)12-16(2)26-22(21)29(25(28)33)18-9-5-6-10-19(18)34-3/h5-6,9-10,12,15H,7-8,11,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYODPTNYPSCPQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4OC)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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